N,N-Dipropylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dipropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBQHXDINNBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062265 | |

| Record name | Benzenamine, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-07-4 | |

| Record name | N,N-Dipropylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyldipropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dipropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dipropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLDIPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ9F2K19KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dipropylaniline chemical properties and structure

An In-depth Technical Guide to N,N-Dipropylaniline: Structure, Properties, and Synthetic Utility

Introduction

This compound (CAS No. 2217-07-4) is a tertiary aromatic amine that serves as a valuable intermediate and building block in organic synthesis.[1][2] As a member of the N,N-dialkylaniline family, its chemical behavior is dictated by the interplay between the electron-rich aromatic ring and the nitrogen atom's lone pair, which is sterically shielded by two n-propyl groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and key reactive pathways, grounded in established scientific principles.

Molecular Structure and Identification

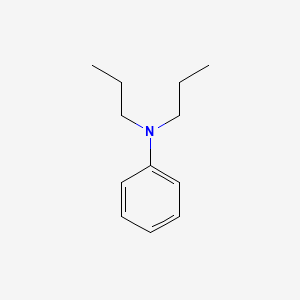

This compound consists of a benzene ring substituted with a dipropylamino group. The nitrogen atom is sp² hybridized due to resonance with the aromatic ring, leading to a largely planar geometry around the nitrogen. The two n-propyl chains provide steric bulk and increase the lipophilicity of the molecule compared to its smaller homolog, N,N-dimethylaniline.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| CAS Number | 2217-07-4[3][4] |

| Molecular Formula | C₁₂H₁₉N[2][3][5] |

| Molecular Weight | 177.29 g/mol [3][5] |

| InChI | InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3[3][6] |

| InChIKey | MMFBQHXDINNBMW-UHFFFAOYSA-N[3][6] |

| SMILES | CCCN(CCC)C1=CC=CC=C1[2][3] |

| Synonyms | N-Phenyldipropylamine, Benzenamine, N,N-dipropyl-[1][3][4] |

Physicochemical Properties

This compound is a liquid at room temperature with a characteristic amine odor.[1][7] Its physical properties are summarized below. It is generally immiscible with water but miscible with many organic solvents.[5]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid (Light orange to Yellow to Green) | [7] |

| Boiling Point | 242 °C (at 760 mmHg) | [5] |

| 112 °C (at 11.3 mmHg) | [7] | |

| Density | 0.918 g/mL | [5] |

| Refractive Index (n²⁰/D) | 1.529 | [5][7] |

| Purity | >98.0% (GC) |[1][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are compiled from various spectral databases.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

|---|---|

| ¹H NMR | δ ~ 7.18 (m, 2H, meta-protons), δ ~ 6.6 (m, 3H, ortho- & para-protons), δ ~ 3.19 (t, 4H, -N-CH₂ -), δ ~ 1.59 (sextet, 4H, -CH₂-CH₂ -CH₃), δ ~ 0.90 (t, 6H, -CH₃).[6] |

| ¹³C NMR | Aromatic carbons (approx. δ 148, 129, 116, 112 ppm), Aliphatic carbons: -N-C H₂ (approx. δ 51 ppm), -C H₂-CH₃ (approx. δ 20 ppm), -C H₃ (approx. δ 11 ppm). |

| IR Spectroscopy | ~3050 cm⁻¹ (Aromatic C-H stretch), ~2960, 2870 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (Aromatic C=C stretch), ~1350 cm⁻¹ (C-N stretch).[3] |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 177. Key fragments at m/z = 148 ([M-C₂H₅]⁺, α-cleavage), m/z = 120 ([M-C₄H₉]⁺), and m/z = 106 ([M-C₅H₁₁]⁺).[6] |

Note: ¹³C NMR data are estimated based on typical values for similar structures, as a direct literature source with assignments was not found in the search results.

Synthesis Pathway: N-Alkylation of Aniline

A common and direct method for preparing N,N-dialkylanilines is the direct N-alkylation of aniline with an appropriate alkylating agent. A documented synthesis of this compound involves the reaction of aniline with n-propanol under heat and pressure using an acid catalyst.[8]

Causality Behind Experimental Choices:

-

Catalyst (H₂SO₄ or HCl): The acid protonates the hydroxyl group of n-propanol, converting it into a good leaving group (H₂O) and facilitating nucleophilic attack by the aniline nitrogen.

-

Temperature (245 °C): High temperature is required to overcome the activation energy for both the formation of the carbocation/SN2 transition state and the subsequent alkylation steps.

-

Pressure (600 lb/in²): Elevated pressure is necessary to keep the volatile reactants (especially n-propanol) in the liquid phase at the high reaction temperature, thereby increasing the effective concentration and reaction rate.[8]

-

Mole Ratio (Aniline:n-propanol 1:3): Using an excess of the alkylating agent (n-propanol) drives the reaction equilibrium towards the formation of the di-substituted product over the mono-substituted N-propylaniline.[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Aniline and n-Propanol

This protocol is a representative procedure based on the conditions reported in the literature.[8]

-

Vessel Preparation: To a high-pressure stainless-steel autoclave, add aniline (1.0 mol), n-propanol (3.0 mol), and concentrated sulfuric acid (0.305 mol) cautiously.

-

Reaction: Seal the autoclave. Begin stirring and heat the mixture to an internal temperature of 245 °C. The pressure will rise; maintain the reaction at this temperature for 2 hours.

-

Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Cautiously vent any residual pressure.

-

Workup: Transfer the reaction mixture to a large beaker. Cool the mixture in an ice bath and slowly neutralize it by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (~10).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound. The literature suggests a conversion of approximately 45-47% to the desired product under these conditions.[8]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high electron density of the aromatic ring, which is strongly activated towards electrophilic aromatic substitution . The dipropylamino group is a powerful ortho-, para-director. Due to the steric hindrance from the two propyl groups, substitution occurs almost exclusively at the para-position.

Formation of Radical Cations

Like other dialkylanilines, this compound can undergo one-electron oxidation to form a stable radical cation.[9] This can be achieved using chemical oxidants (e.g., Cu²⁺) or electrochemical methods. These radical cations are key intermediates in oxidative coupling reactions to form benzidine derivatives or can be trapped by nucleophiles to yield para-substituted products.[9]

Application as a Drug Discovery Intermediate

N,N-dialkylanilines are common structural motifs in medicinal chemistry. The ability to directly and selectively functionalize these compounds is of high value. For instance, modern C-H functionalization strategies can convert N,N-dialkylanilines into N-alkylindoles, a privileged scaffold in drug discovery.[10] While not directly demonstrated for the dipropyl variant in the cited literature, the principle applies, making this compound a potential starting material for complex heterocyclic synthesis.[10][11] It also serves as a building block for dyes and as a catalyst in polymerization processes.[12]

Caption: Workflow for a typical electrophilic substitution reaction.

Representative Protocol: Para-Bromination

-

Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice bath.

-

Addition: Prepare a solution of bromine (10 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Workup: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Safety and Handling

This compound is classified as an irritant.[7][13] Proper safety precautions are mandatory when handling this chemical.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][13]

-

Precautionary Measures:

-

Storage: Store in a cool, dark place, preferably under an inert atmosphere as it is air-sensitive.[1][7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[13][14][15]

Conclusion

This compound is a synthetically versatile tertiary amine whose value lies in its activated aromatic system and its role as a precursor to more complex molecules. A thorough understanding of its spectroscopic properties is key to its identification, while knowledge of its synthesis and reactivity enables its effective use in research and development, particularly in the fields of medicinal chemistry and material science. Proper adherence to safety protocols is essential when working with this compound.

References

- Understanding Reactivity Patterns of the Dialkylaniline Radical Cation. ACS Publications.

- N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR spectrum. ChemicalBook.

- This compound. Stenutz.

- N-Phenyldipropylamine | C12H19N | CID 75191. PubChem - NIH.

- This compound 2217-07-4. TCI AMERICA.

- Reactions of NN-dialkylanilines with diethyl azodicarboxylate and with ozone. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- N,N-Diisopropylaniline | C12H19N | CID 61329. PubChem - NIH.

- Literature examples for the reaction of N,N‐dialkyl anilines with maleimides. ResearchGate.

- This compound (C12H19N). PubChemLite.

- N,N-DI-N-PROPYLANILINE - Safety Data Sheet. ChemicalBook.

- This compound 2217-07-4. Tokyo Chemical Industry Co., Ltd. (APAC).

- Synthesis of dipropylaniline from aniline and n-propanol. ResearchGate.

- N,N-DI-N-PROPYLANILINE | 2217-07-4. ChemicalBook.

- This compound | CAS. Matrix Fine Chemicals.

- Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society.

- SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

- This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables.

- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central.

- SAFETY DATA SHEET. Fisher Scientific.

- N,N-DI-N-PROPYLANILINE | 2217-07-4. ChemicalBook.

- Drug Discovery Intermediate Production Challenges. Arborpharmchem.

- Unlocking Chemical Synthesis: The Versatile Role of N,N-Diethylaniline. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. This compound | 2217-07-4 | TCI AMERICA [tcichemicals.com]

- 2. This compound | CAS [matrix-fine-chemicals.com]

- 3. N-Phenyldipropylamine | C12H19N | CID 75191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-DI-N-PROPYLANILINE | 2217-07-4 [amp.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 2217-07-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. nbinno.com [nbinno.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N,N-Dipropylaniline

This guide provides a comprehensive technical overview of N,N-Dipropylaniline, tailored for researchers, chemists, and professionals in process development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, handling, and analysis, reflecting a field-proven, experience-driven perspective.

Core Identification and Physicochemical Properties

This compound is a tertiary aromatic amine characterized by a benzene ring substituted with a dipropylamino group. This structure dictates its chemical behavior, lending it moderate basicity and making the aromatic ring susceptible to electrophilic substitution, primarily at the para position.

Its identity and core physical properties are summarized below. These values are critical for experimental design, dictating choices from solvent selection to purification methods like distillation.

| Property | Value | Source(s) |

| CAS Number | 2217-07-4 | [1][2] |

| Synonyms | N-Phenyldipropylamine, di-N-propylaniline | [3] |

| Molecular Formula | C₁₂H₁₉N | [1][2] |

| Molecular Weight | 177.29 g/mol | [1][2][3] |

| Appearance | Light orange to yellow-green clear liquid | |

| Density | 0.918 g/mL | [3] |

| Boiling Point | 242 °C (at 760 mmHg); 112 °C (at 11.3 mmHg) | [3] |

| Refractive Index | 1.529 | [3] |

| Sensitivity | Air Sensitive; handle under inert gas | [4] |

Synthesis Pathway: Acid-Catalyzed N-Alkylation

The primary industrial synthesis of this compound involves the direct N-alkylation of aniline with n-propanol. This reaction is a cornerstone of amine synthesis, but achieving high selectivity for the tertiary amine over primary and secondary amines requires careful optimization of reaction conditions.

A systematic study has identified the optimal parameters for this conversion using mineral acid catalysts like H₂SO₄ and HCl.[5] The process hinges on the acid-catalyzed dehydration of n-propanol to form a reactive intermediate (either a carbocation or a protonated alcohol poised for Sₙ2 attack) which then alkylates the nitrogen atom of aniline.

The key challenge is managing the sequential alkylation. Aniline first reacts to form N-propylaniline, which can then react again to yield the desired this compound. Driving the reaction to the tertiary amine requires a molar excess of the alkylating agent (n-propanol) and elevated temperatures and pressures to ensure the reaction proceeds at a practical rate.

Caption: Acid-catalyzed synthesis workflow for this compound.

Field-Validated Synthesis Protocol

This protocol is a self-validating system based on the optimized conditions reported in the literature.[5] Each step includes a rationale and a checkpoint for process control.

Objective: To synthesize this compound with a target conversion of >45%.

Materials:

-

Aniline (1.0 mol)

-

n-Propanol (3.0 mol)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.305 mol)

-

High-pressure stainless steel autoclave with stirring mechanism and temperature/pressure controls.

-

Sodium Hydroxide (NaOH) solution, 10% w/v

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard distillation apparatus

Methodology:

-

Reactor Charging:

-

Action: Charge the autoclave with aniline (1.0 mol) and n-propanol (3.0 mol). The 1:3 molar ratio is critical to favor the formation of the di-substituted product over the mono-substituted intermediate.[5]

-

Action: Slowly, and with vigorous stirring, add the sulfuric acid catalyst (0.305 mol). The addition is exothermic and must be controlled.

-

Checkpoint: Ensure the reactor is sealed and pressure tested according to safety protocols.

-

-

Reaction Execution:

-

Action: Heat the reactor to the optimal temperature of 245°C.

-

Action: The internal pressure will rise; maintain it at approximately 600 psi. This pressure is necessary to keep the reactants in the liquid phase at this temperature, maximizing reaction efficiency.

-

Action: Maintain these conditions with continuous stirring for a residence period of 2 hours.

-

Checkpoint: Monitor temperature and pressure. Fluctuations may indicate side reactions or leaks. A small sample can be carefully withdrawn (if the system allows) to be analyzed by GC to monitor the disappearance of N-propylaniline and the appearance of the desired product.

-

-

Work-up and Isolation:

-

Action: Cool the reactor to room temperature. Safely vent any excess pressure.

-

Action: Transfer the reaction mixture to a beaker and slowly neutralize it with 10% NaOH solution until the pH is basic (pH 9-10). This step quenches the catalyst and deprotonates the amine salts.

-

Action: Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.

-

Checkpoint: Collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

-

Purification:

-

Action: Dry the organic layer over anhydrous MgSO₄, then filter.

-

Action: Purify the crude product by fractional distillation under reduced pressure. The use of vacuum is essential to lower the boiling point and prevent thermal degradation of the product.

-

Checkpoint: Collect the fraction boiling at approximately 112°C/11.3 mmHg. Confirm the purity of the collected fraction using Gas Chromatography (GC). A purity of >98% is typically expected.

-

Industrial Applications and Chemical Utility

While specific, large-scale applications for this compound are not extensively documented in readily available literature, its chemical nature as a tertiary aromatic amine makes it a valuable intermediate in several areas of organic synthesis. Its utility stems from the reactivity of the aromatic ring and the steric hindrance provided by the n-propyl groups.

-

Dye and Pigment Synthesis: Tertiary anilines are classical precursors for triarylmethane and azo dyes. The nitrogen atom acts as a powerful activating and auxochromic group. Electrophilic substitution (e.g., nitrosation followed by reduction and diazotization, or Vilsmeier-Haack formylation) at the para position would yield functionalized intermediates for dye coupling reactions.

-

Pharmaceutical and Agrochemical Intermediates: The this compound scaffold can be incorporated into more complex molecules. The propyl groups can modify the lipophilicity and metabolic stability of a potential active pharmaceutical ingredient (API).

-

Polymer Chemistry: Tertiary amines can act as catalysts or accelerators in polymerization reactions, particularly for epoxy resins and polyurethanes. They function by facilitating the ring-opening of epoxides or by catalyzing the reaction between isocyanates and polyols.

Safety, Handling, and Storage Protocol

This compound is a hazardous chemical that requires strict handling protocols. It is classified as a skin and serious eye irritant. Adherence to safety procedures is non-negotiable.

GHS Hazard Information:

-

Pictogram: Irritant (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Safe Handling and Emergency Workflow

Caption: Workflow for the safe handling and storage of this compound.

Standard Operating Procedure (SOP) for Handling:

-

Preparation: Always work within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

-

Dispensing: Ground all containers when transferring the liquid to prevent static discharge. As the compound is air-sensitive, use techniques like cannulation or a nitrogen-flushed glovebox for transferring sensitive reaction quantities.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and incompatible materials like strong oxidizing agents and acids.[4] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[4]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Analytical Quality Control: Purity Determination by GC

The most common and reliable method for assessing the purity of this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID). The method's validity rests on achieving a good separation between the analyte, residual starting materials (aniline, n-propanol), the intermediate (N-propylaniline), and any side products.

Protocol: GC-FID Purity Assay

Objective: To quantify the purity of a synthesized or received batch of this compound.

Instrumentation & Consumables:

-

Gas Chromatograph with FID detector.

-

Column: A non-polar or mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.

-

Autosampler vials.

Methodology:

-

Standard Preparation:

-

Action: Prepare a standard solution of this compound reference standard at approximately 1000 µg/mL in the chosen solvent.

-

Rationale: This standard is used to determine the retention time and response factor of the analyte.

-

-

Sample Preparation:

-

Action: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with the solvent.

-

Rationale: This creates a sample concentration of ~1000 µg/mL, which is comparable to the standard and falls within the linear range of the FID.

-

-

GC Instrument Parameters (Typical):

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (Adjust as needed to avoid column overload)

-

Carrier Gas Flow: 1.0 mL/min (Constant Flow mode)

-

Oven Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Detector Temperature: 300°C

-

Rationale: The temperature program is designed to first elute any volatile solvents or starting materials at a low temperature, then ramp up to elute the intermediate and the main analyte with good peak shape and resolution.

-

-

Data Analysis & System Validation:

-

Action: Inject the standard to establish the retention time. Then, inject the sample.

-

Action: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time.

-

Action: Calculate the purity by area percent. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

-

Self-Validation Check: The peak for this compound should be symmetrical (tailing factor between 0.9 and 1.5). The baseline should be stable. The presence of significant peaks at shorter retention times may indicate residual N-propylaniline or aniline, validating the need for improved purification.

-

References

-

Nandi, D. K., & Palit, S. K. (2007). Synthesis of dipropylaniline from aniline and n-propanol. Journal of Applied Chemistry and Biotechnology, 25(10), 737-742.

-

Stenutz, R. This compound. NIST Chemistry WebBook.

-

Santa Cruz Biotechnology, Inc. This compound.

-

Tokyo Chemical Industry Co., Ltd. This compound.

-

Matrix Fine Chemicals. This compound.

-

PubChem. N-Phenyldipropylamine. National Center for Biotechnology Information.

-

PubChemLite. This compound.

-

PubChem. 2,4-Dipropylaniline. National Center for Biotechnology Information.

-

Organometallics. Design of Neutral Ni[N,N] Catalysts for High-Density Polyethylene Formation.

-

Lab Pro Inc. This compound, 25ML.

Sources

A Spectroscopic Guide to N,N-Dipropylaniline for Advanced Research

This document provides an in-depth analysis of the spectroscopic signature of N,N-Dipropylaniline (CAS No. 2217-07-4), a tertiary amine widely utilized in organic synthesis.[1][2][3] The following guide is tailored for researchers and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in complex chemical workflows.

Molecular and Physical Properties at a Glance

This compound, with the molecular formula C₁₂H₁₉N, presents as a light orange to yellow or green clear liquid under standard conditions. It has a molecular weight of 177.29 g/mol .[1][2][3] This compound is air-sensitive and should be stored under an inert atmosphere, preferably in a cool, dark place below 15°C.

| Property | Value |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol [1][2][3] |

| CAS Number | 2217-07-4[1][2][3] |

| Physical State (20°C) | Liquid |

| Appearance | Light orange to Yellow to Green clear liquid |

| Boiling Point | 112 °C / 11.3 mmHg |

| Specific Gravity (20/20) | 0.92 |

| Refractive Index | 1.52[4] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of protons within a molecule. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals the distinct signals corresponding to the aromatic and aliphatic protons.

Data Summary: ¹H NMR (89.56 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho, para) | 6.51 - 6.77 | Multiplet | 3H |

| Aromatic Protons (meta) | 7.18 | Multiplet | 2H |

| Methylene Protons (-N-CH₂ -CH₂-CH₃) | 3.19 | Triplet | 4H |

| Methylene Protons (-N-CH₂-CH₂ -CH₃) | 1.59 | Sextet | 4H |

| Methyl Protons (-N-CH₂-CH₂-CH₃ ) | 0.902 | Triplet | 6H |

Data sourced from ChemicalBook, recorded at 89.56 MHz in CDCl₃.[5]

Interpretation and Rationale

The aromatic region of the spectrum displays two multiplets. The upfield multiplet (δ 6.51-6.77 ppm) corresponds to the ortho and para protons of the aniline ring. The electron-donating nature of the dipropylamino group increases the electron density at these positions, causing a shielding effect and a shift to a lower frequency compared to benzene. The multiplet at δ 7.18 ppm is assigned to the meta protons, which are less affected by the amino substituent.

In the aliphatic region, the triplet at δ 3.19 ppm is characteristic of the methylene protons directly attached to the nitrogen atom. The signal is split into a triplet by the adjacent methylene protons. The sextet at δ 1.59 ppm corresponds to the middle methylene group of the propyl chains, and the triplet at δ 0.902 ppm represents the terminal methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Data Summary: ¹³C NMR

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the C-N bond.

Key IR Absorptions

-

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Found in the 2850-3000 cm⁻¹ region.

-

C=C Aromatic Ring Stretch: A series of absorptions in the 1450-1600 cm⁻¹ range.

-

C-N Stretch: A characteristic band for tertiary aromatic amines is expected in the 1310-1360 cm⁻¹ region.

-

C-H Bending (Aromatic): Out-of-plane bending vibrations for substituted benzenes appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Electron Ionization (EI) MS Data

-

Molecular Ion (M⁺): The mass spectrum of this compound shows a molecular ion peak at m/z 177, corresponding to the molecular weight of the compound.[5]

-

Major Fragmentation Peaks:

-

m/z 148: This prominent peak (100% relative abundance) is attributed to the loss of an ethyl group (CH₂CH₃, 29 Da) via alpha-cleavage, a characteristic fragmentation pathway for N-alkyl amines.[5]

-

m/z 106: This significant peak (69.2% relative abundance) likely results from the loss of a propyl group (C₃H₇, 43 Da).[5]

-

m/z 77: This peak corresponds to the phenyl cation (C₆H₅⁺), a common fragment in the mass spectra of aromatic compounds.[5]

-

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the spectrometer for the CDCl₃ lock signal.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine multiplicities.

-

Protocol 2: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Protocol 3: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC) Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

-

-

Mass Spectrometry (MS) Method:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualizing the Workflow

The general workflow for the spectroscopic analysis of this compound can be visualized as follows:

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented herein provides a comprehensive and reliable signature for this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the molecule's atoms. The IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. These data and the accompanying protocols serve as a valuable resource for scientists engaged in research and development where this compound is utilized, ensuring accurate identification and quality assessment.

References

- Vertex AI Search. This compound, min 98% (GC), 100 ml.

- Stenutz. This compound.

- ChemicalBook. N,N-DI-N-PROPYLANILINE | 2217-07-4.

- Tokyo Chemical Industry Co., Ltd. This compound 2217-07-4.

- ChemicalBook. N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR spectrum.

- PubChem. N-Phenyldipropylamine | C12H19N | CID 75191.

- TCI AMERICA. This compound 2217-07-4.

- Lab Pro Inc. This compound, 25ML - D1941-25ML.

Sources

A Comprehensive Technical Guide to the Synthesis of N,N-Dipropylaniline from Aniline and n-Propanol

Foreword: The Strategic Importance of N,N-Dialkylanilines

N,N-dialkylanilines are a pivotal class of organic intermediates with extensive applications across the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their role as precursors to dyes, vulcanization accelerators, and specialized polymers underscores the persistent demand for efficient and selective synthetic methodologies.[3] This guide provides an in-depth exploration of the synthesis of a representative member of this family, N,N-dipropylaniline, via the direct N-alkylation of aniline with n-propanol. We will dissect the core chemical principles, evaluate catalytic strategies, and present a detailed procedural framework designed for researchers and professionals in drug development and chemical synthesis.

The Mechanistic Cornerstone: "Borrowing Hydrogen" Catalysis

The direct alkylation of amines with alcohols is an atom-economical process that elegantly circumvents the use of hazardous alkyl halides and the generation of stoichiometric salt waste.[4][5] The predominant mechanism governing this transformation is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" process.[4][6][7] This catalytic cycle represents a sophisticated one-pot oxidation-condensation-reduction sequence.[4][7]

The BH mechanism can be delineated into three key stages:

-

Oxidation: The catalyst abstracts a hydrogen molecule from the n-propanol, converting it into the corresponding aldehyde, propanal. The catalyst temporarily "stores" the hydrogen.[1][4]

-

Condensation: The in situ generated propanal undergoes a condensation reaction with aniline to form an enamine or Schiff base intermediate.

-

Reduction: The catalyst then transfers the "borrowed" hydrogen to the intermediate, reducing it to form the N-alkyated product and regenerating the active catalyst.[1][4]

This process can occur sequentially to produce the mono- and subsequently the di-alkylated product, this compound.

Caption: Figure 1: The Borrowing Hydrogen mechanism for this compound synthesis.

A Survey of Catalytic Systems: From Noble Metals to Earth-Abundant Alternatives

The choice of catalyst is paramount to the success of the N-alkylation of aniline with n-propanol, influencing reaction efficiency, selectivity, and overall cost-effectiveness.

Homogeneous Catalysis

Homogeneous catalysts, particularly those based on transition metals, have been extensively studied for BH reactions. Ruthenium and iridium complexes were among the first to demonstrate high efficacy.[6] More recently, a strong impetus to replace precious metals has led to the development of catalysts based on earth-abundant elements like manganese and iron.[6][8]

-

Manganese Pincer Complexes: These have shown remarkable activity and selectivity for the N-alkylation of amines with alcohols.[6][8] They offer the advantage of being based on a cheap, abundant metal.[6]

-

Iron Complexes: Iron-based catalysts, such as those supported by pincer ligands, have also emerged as viable, cost-effective alternatives for N-alkylation reactions.[7]

Heterogeneous Catalysis

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and potential for recyclability.[9][10][11]

-

Nickel-Based Catalysts: Nickel nanoparticles supported on various materials have proven to be highly effective for the N-alkylation of anilines with alcohols.[9][10][11] Nickel supported on θ-Al2O3, for instance, has demonstrated high activity and reusability.[9][10][11] The nature of the support material is crucial, with acid-base bifunctional supports often showing enhanced activity.[9][11]

-

Copper-Chromite Catalysts: These have also been employed for the N-alkylation of aniline, operating via a hydrogen auto-transfer mechanism.[5]

-

Acid Catalysis: While less common for selective N-alkylation via the BH mechanism, traditional acid catalysts like H2SO4 and HCl have been used for the synthesis of this compound from aniline and n-propanol under pressure.[12] However, these conditions often lead to a mixture of mono- and di-alkylated products, with the former often being the major component.[12]

| Catalyst Type | Metal Center | Support/Ligand | Advantages | Disadvantages |

| Homogeneous | Ru, Ir | Pincer, Cp* | High activity, well-defined mechanism | Cost, catalyst-product separation |

| Mn, Fe | Pincer | Low cost, earth-abundant | May require specific ligands | |

| Heterogeneous | Ni | θ-Al2O3, γ-Al2O3 | Recyclable, cost-effective | Can require high temperatures |

| Cu-Chromite | - | Industrially relevant | Potential for side reactions | |

| Acid | - | H2SO4, HCl | Inexpensive | Poor selectivity, harsh conditions |

Table 1: Comparison of Catalytic Systems for Aniline N-Alkylation.

Optimizing Reaction Parameters: A Multifactorial Approach

The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of several key reaction parameters.

-

Temperature: Elevated temperatures are generally required to drive the dehydrogenation of the alcohol and facilitate the overall catalytic cycle. For acid-catalyzed reactions, an optimal temperature of 245°C has been reported.[12] Nickel-catalyzed systems often operate in the range of 110-150°C.

-

Pressure: In closed systems, the reaction pressure can influence the equilibrium and reaction rates. For the acid-catalyzed synthesis, a pressure of 600 lb/in² was found to be optimal.[12]

-

Molar Ratio of Reactants: The stoichiometry of aniline to n-propanol is a critical factor in controlling the extent of alkylation. An excess of n-propanol is typically used to favor the formation of the di-substituted product. A 1:3 molar ratio of aniline to n-propanol has been reported as optimal for the acid-catalyzed synthesis of this compound.[12]

-

Catalyst Loading: The amount of catalyst will impact the reaction kinetics. Optimization is necessary to balance reaction time with cost.

-

Solvent: The choice of solvent can influence catalyst solubility, reactant and product stability, and the overall reaction rate. High-boiling aromatic solvents like toluene or xylene are commonly used.[13]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound using a heterogeneous nickel catalyst, based on established methodologies for similar transformations.[9][10][11]

Caption: Figure 2: A generalized experimental workflow for the synthesis of this compound.

Materials:

-

Aniline (freshly distilled)

-

n-Propanol (anhydrous)

-

Ni/θ-Al2O3 catalyst (5 wt% Ni)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Ni/θ-Al2O3 catalyst (e.g., 1-5 mol% relative to aniline).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Aniline (1.0 eq), n-propanol (3.0-4.0 eq), and anhydrous toluene are added via syringe.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 130°C) and stirred vigorously for a predetermined time (e.g., 24-48 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of aniline and the formation of N-propylaniline and this compound.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The heterogeneous catalyst is removed by filtration through a pad of celite, and the filter cake is washed with a suitable solvent (e.g., ethyl acetate).

-

The combined organic filtrates are concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate this compound from any remaining starting materials and the mono-alkylated intermediate.

Purification and Characterization

Purification Strategies

Fractional distillation under reduced pressure is a viable method for purifying this compound, especially on a larger scale.[14] For laboratory-scale synthesis, column chromatography is the preferred method for achieving high purity.[15]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. The 1H NMR spectrum of this compound will show characteristic signals for the propyl groups (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen) and the aromatic protons.[16]

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

| Technique | Expected Observations for this compound |

| 1H NMR | Signals corresponding to aromatic protons and three distinct sets of signals for the two equivalent n-propyl groups. |

| 13C NMR | Resonances for the aromatic carbons and the three different carbons of the n-propyl chains. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C12H19N (177.29 g/mol ).[17] |

| IR Spec. | C-H stretching vibrations for the alkyl and aromatic groups, C=C stretching for the aromatic ring, and C-N stretching. |

Table 2: Analytical Characterization Data for this compound.

Conclusion and Future Outlook

The synthesis of this compound from aniline and n-propanol via the "Borrowing Hydrogen" mechanism represents a modern, atom-economical approach to N-alkylation. The development of catalysts based on earth-abundant metals like nickel offers a promising avenue for sustainable and cost-effective industrial production. Future research will likely focus on further enhancing catalyst activity and selectivity, lowering reaction temperatures, and expanding the substrate scope of these powerful transformations. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals to successfully navigate the synthesis of this compound and other valuable N,N-dialkylanilines.

References

-

Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. [Link]

-

Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. [Link]

-

Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. Semantic Scholar. [Link]

-

Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

-

Various Authors. (2025). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]

-

Kumar, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

-

Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate. [Link]

-

Fic, M., et al. (2018). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Chemical Society Reviews. [Link]

-

Various Authors. (N/A). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. [Link]

-

Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]

-

Various Authors. (N/A). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

-

Nandi, D. K., et al. (1975). Synthesis of dipropylaniline from aniline and n-propanol. Journal of Applied Chemistry and Biotechnology. [Link]

-

Various Authors. (N/A). alkylation of aniline with different alcohol catalyzed by Ag/GO nanocatalyst. ResearchGate. [Link]

- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.

-

Nielsen, M., et al. (2021). Borrowing Hydrogen for Organic Synthesis. ACS Central Science. [Link]

-

de la Cruz, J., et al. (2024). Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. ACS Catalysis. [Link]

-

Banik, A., et al. (2021). Mimicking transition metals in borrowing hydrogen from alcohols. Chemical Science. [Link]

-

Various Authors. (N/A). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Various Authors. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. [Link]

-

A plausible mechanism for the N-alkylation of aniline and alcohol. ResearchGate. [Link]

-

CATALYTIC ALKYLATION OF ANILINE. Journal of the American Chemical Society. [Link]

-

Corson, B. B., & Dressler, H. (1956). Catalytic N-Alkylation of Aniline with 1-Propanol. Journal of the American Chemical Society. [Link]

-

This compound. Stenutz. [Link]

- Preparation method of N,N-diallyl aniline.

-

General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]

-

Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. SciSpace. [Link]

-

Aniline Catalyst. Heesung Catalysts. [Link]

-

This compound (C12H19N). PubChemLite. [Link]

-

2,6-diisopropyl-N,N-dipropylaniline. Chemical Synthesis Database. [Link]

-

di-N-propylaniline. Stenutz. [Link]

-

Reed, H., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

-

Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

N-Phenyldipropylamine. PubChem. [Link]

- Process for the purification of N,N-dimethylamino-propyl amine.

- Purification of N-substituted aminobenzaldehydes.

Sources

- 1. Mimicking transition metals in borrowing hydrogen from alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01681D [pubs.rsc.org]

- 2. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. N,N-DI-N-PROPYLANILINE | 2217-07-4 [amp.chemicalbook.com]

- 15. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]

- 16. N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR spectrum [chemicalbook.com]

- 17. labproinc.com [labproinc.com]

A Comprehensive Technical Guide to the Physical Properties of N,N-Dipropylaniline

Abstract

N,N-Dipropylaniline (C₁₂H₁₉N) is a tertiary amine of significant interest in organic synthesis, serving as a versatile intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in research and development. These parameters govern reaction kinetics, process design, and product purity. This guide provides a detailed examination of the boiling point and density of this compound, grounded in authoritative data. It further outlines validated experimental protocols for their precise determination, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physical Properties of this compound

The physical characteristics of a molecule are a direct manifestation of its structure. This compound consists of a central nitrogen atom bonded to a phenyl group and two n-propyl groups. As a tertiary amine, it lacks the N-H bond necessary for hydrogen bonding, a factor that significantly influences its physical behavior when compared to primary or secondary amines of similar molecular weight. Its primary intermolecular forces are van der Waals dispersion forces, which increase with molecular size and surface area, and dipole-dipole interactions arising from the polar C-N bonds.

Quantitative Data Summary

The essential physical properties of this compound are summarized below. It is critical to note the conditions under which these values were measured, as both boiling point and density are dependent on external parameters.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 112 °C | at 11.3 mmHg | |

| Specific Gravity | 0.92 | at 20°C/20°C | [1] |

| Molecular Weight | 177.29 g/mol | - | [1][2][3] |

| Physical State | Liquid | at 20 °C | [1] |

Scientific Rationale

-

Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] The reported boiling point of 112 °C is measured under reduced pressure (11.3 mmHg). This is a common practice for high-boiling organic compounds to prevent decomposition at their atmospheric boiling point. The relatively high molecular weight (177.29 g/mol ) and the large surface area of the propyl chains contribute to significant van der Waals forces, requiring substantial thermal energy to transition into the vapor phase. The absence of hydrogen bonding, however, means its boiling point is lower than that of an analogous alcohol.

-

Density: The specific gravity of 0.92 indicates that this compound is slightly less dense than water at the same temperature.[1] Density is a function of molecular mass and the efficiency of molecular packing in the liquid state. The flexible propyl chains and the bulky phenyl group prevent the molecules from packing as tightly as water molecules, which are smaller and held in a dense, hydrogen-bonded network.

Experimental Determination of Physical Properties

Accurate experimental verification of physical properties is a cornerstone of chemical research, ensuring sample purity and identity. The following protocols are self-validating and represent standard methodologies in organic chemistry.

Workflow for Physical Property Validation

The following diagram illustrates a logical workflow for the determination and validation of the key physical properties of a liquid sample like this compound.

Caption: Workflow for the experimental validation of physical properties.

Protocol 1: Boiling Point Determination (Capillary Method)

This micro-scale method is efficient for determining the boiling point when sample material is limited.[5] The principle relies on matching the liquid's vapor pressure with the external atmospheric pressure.[6]

Apparatus:

-

Thiele tube or similar heating apparatus (oil bath, metal block)

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or hot plate)

Methodology:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed-end-up, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Begin heating the side arm of the Thiele tube gently.[5]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4][6]

-

Measurement: Remove the heat source once a vigorous stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

-

Validation: Record the ambient barometric pressure. Repeat the measurement at least twice to ensure reproducibility.

Protocol 2: Density Determination (Mass/Volume Method)

Density (ρ) is an intrinsic property defined as mass (m) per unit volume (V). This protocol provides a straightforward and accurate method for its determination.[7]

Apparatus:

-

Analytical balance (readable to ±0.001 g)

-

Volumetric glassware (e.g., 10 mL graduated cylinder or, for higher accuracy, a pycnometer/density bottle)[8]

-

Thermometer

-

Constant temperature water bath (optional, for high precision)

Methodology:

-

Mass of Empty Vessel: Carefully measure and record the mass of a clean, dry graduated cylinder or pycnometer on the analytical balance (m₁).[9][10]

-

Volume of Liquid: Add a precise volume of this compound to the vessel (e.g., 10.0 mL). Read the volume from the bottom of the meniscus if using a graduated cylinder.[8]

-

Mass of Filled Vessel: Measure and record the mass of the vessel containing the liquid (m₂).

-

Temperature Control: Measure and record the temperature of the liquid. For highest accuracy, allow the sample to equilibrate in a temperature-controlled water bath before measurement.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density: ρ = m_liquid / V. The units will typically be in g/mL or g/cm³.

-

-

Validation: Perform the measurement in triplicate and calculate the average density. Compare this value to the established specific gravity, ensuring to account for any temperature differences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61329, N,N-Diisopropylaniline. Available from: [Link]

-

NIST/TRC Web Thermo Tables (WTT). This compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23348791, 2,4-Dipropylaniline. Available from: [Link]

-

University of Technology, Iraq. Experimental No. (2) Boiling Point. Available from: [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). Available from: [Link]

-

WJEC. Determination of the density of liquids and solids. Available from: [Link]

-

JoVE (Journal of Visualized Experiments). Video: Boiling Points - Procedure. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available from: [Link]

-

Doc Brown's Chemistry. Experiments to determine density of liquid. Available from: [Link]

-

University of Calgary. Boiling Point Determination. Available from: [Link]

-

The Lab Activity. Determining the density of solids and liquids. Available from: [Link]

-

NIST WebBook. 1-Propanamine, N,N-dipropyl-. Available from: [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR [m.chemicalbook.com]

- 3. 2,4-Dipropylaniline | C12H19N | CID 23348791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. homesciencetools.com [homesciencetools.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wjec.co.uk [wjec.co.uk]

An In-depth Technical Guide to the Solubility of N,N-Dipropylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Dipropylaniline, a tertiary amine of significant interest in organic synthesis and pharmaceutical development. In the absence of extensive tabulated quantitative solubility data in publicly accessible literature, this document establishes a predictive solubility framework based on theoretical principles, including cohesive energy density and Hansen Solubility Parameters (HSPs). Furthermore, it offers a qualitative assessment of its miscibility in a broad spectrum of organic solvents. To empower researchers, a detailed, step-by-step experimental protocol for the quantitative determination of solubility using modern analytical techniques is provided. The guide also explores the critical role of N,N-disubstituted anilines in medicinal chemistry, contextualizing the practical importance of understanding their solubility for drug design, synthesis, and formulation.

Introduction: The Significance of this compound in Scientific Research

This compound (C₁₂H₁₉N, CAS No: 2217-07-4) is an aromatic tertiary amine that serves as a versatile intermediate and building block in numerous chemical transformations. Its molecular structure, featuring a phenyl group attached to a nitrogen atom bearing two n-propyl substituents, imparts a unique combination of aromaticity and lipophilicity. This structure dictates its physical and chemical properties, most notably its solubility in organic solvents.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount. Solubility governs reaction kinetics, influences purification strategies such as crystallization and chromatography, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[1] N,N-dialkylanilines are a prevalent structural motif in biologically active small molecules and approved drugs, making the study of their physicochemical properties, including solubility, a key aspect of medicinal chemistry and process development.[2]

This guide moves beyond a simple listing of solvents, aiming to provide a deeper understanding of the underlying principles that govern the solubility of this compound and to equip the reader with the practical knowledge to both predict and experimentally quantify its solubility.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to occur spontaneously. This is governed by the interplay of enthalpy (ΔH) and entropy (ΔS) of mixing.

For a molecule like this compound, the key intermolecular forces at play are:

-

Van der Waals forces (Dispersion forces): These are the primary interactions for the nonpolar phenyl ring and the alkyl chains.

-

Dipole-dipole interactions: The polar C-N bonds introduce a moderate dipole moment to the molecule.

This compound lacks the ability to act as a hydrogen bond donor, which significantly influences its solubility profile, particularly its immiscibility with protic solvents like water. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3]

Hansen Solubility Parameters (HSPs): A Predictive Tool

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Qualitative and Predictive Solubility of this compound

Based on its molecular structure and the principles of intermolecular forces, a qualitative and predictive assessment of this compound's solubility can be made.

General Observations

This compound is a liquid at room temperature with a relatively nonpolar character due to the large hydrocarbon content (a phenyl ring and two propyl chains). This structure suggests good solubility in a wide range of organic solvents. Most aliphatic amines exhibit significant solubility in organic solvents, particularly polar aprotic ones.[4] Aromatic amines, while having diminished hydrogen bonding capability, generally retain their solubility in organic solvents.[4]

Miscibility Data

Existing data indicates that this compound is miscible with a broad array of organic solvents, including:

-

Aromatic hydrocarbons (e.g., benzene, toluene)

-

Ethers (e.g., diethyl ether)

-

Alcohols (e.g., butanol, benzyl alcohol)

-

Ketones (e.g., 2-propanone)

-

Esters (e.g., butyl acetate)

-

Amides (e.g., N,N-diethylformamide)

Conversely, it is reported to be immiscible with highly polar, protic solvents such as:

-

Formamide

-

Ethanediol (Ethylene glycol)

-

1,2,3-Propanetriol (Glycerol)

This immiscibility is primarily due to the strong hydrogen-bonding network of these solvents, which this compound cannot effectively participate in as a hydrogen bond donor.

Predictive Solubility Based on Solvent Type

The following table provides a predictive summary of this compound's solubility based on solvent classification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | High / Miscible | The dominant van der Waals forces in both the solute and solvent lead to favorable interactions. |

| Aromatic | Toluene, Benzene | High / Miscible | Strong π-π stacking interactions between the phenyl ring of this compound and the aromatic solvent, in addition to dispersion forces, result in excellent miscibility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | High / Miscible | These solvents possess significant dipole moments that can interact favorably with the polar C-N bonds of this compound. The absence of a strong hydrogen-bonding network in the solvent allows for easy solvation. |

| Polar Protic | Methanol, Ethanol | Moderate to High | While this compound cannot donate hydrogen bonds, its nitrogen atom can act as a hydrogen bond acceptor. Lower molecular weight alcohols are generally good solvents for amines.[5] However, as the polarity and hydrogen-bonding strength of the alcohol increase, solubility may decrease. |

| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds through dipole-dipole and dispersion interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a modern method for determining the solubility of a liquid (this compound) in various organic solvents.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Vials with PTFE-lined caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)[6][7]

-

Volumetric flasks and appropriate glassware

-

Syringe filters (0.22 µm, PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the quantitative determination of this compound solubility.

Detailed Procedure

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of this compound in the chosen solvent, covering a range of concentrations expected for the diluted samples.

-

Analyze these standards using the chosen chromatographic method (HPLC or GC) to construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

In a tared vial, add a known mass of the solvent.

-

Add an excess amount of this compound. The presence of a distinct second phase or an excess of the solute is necessary to ensure a saturated solution.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for at least 24 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the vial to stand in the thermostat for several hours to ensure complete separation of any undissolved solute.

-

Carefully withdraw a small aliquot from the clear, supernatant (solvent-rich) phase using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any microscopic droplets of undissolved solute.

-

Accurately dilute the filtered sample with the solvent to bring the concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC or GC system and record the peak area corresponding to this compound.

-

-

Calculation:

-

Using the regression equation from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

The Role of this compound Solubility in Drug Development

The principles governing the solubility of this compound are directly applicable to the broader class of N,N-disubstituted anilines, which are frequently encountered in medicinal chemistry.[8] Understanding and controlling the solubility of these compounds is crucial throughout the drug discovery and development pipeline.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies